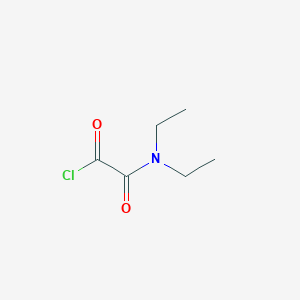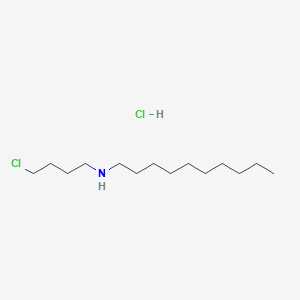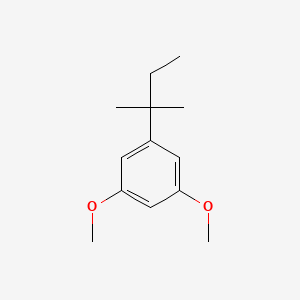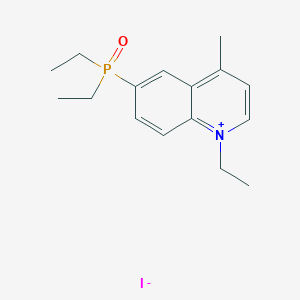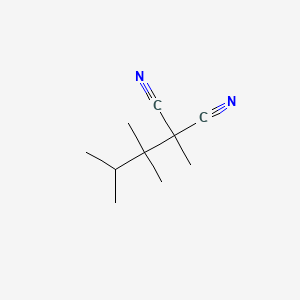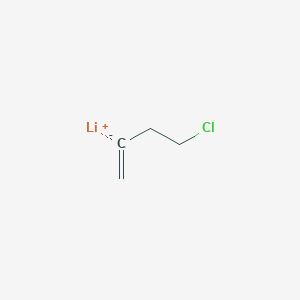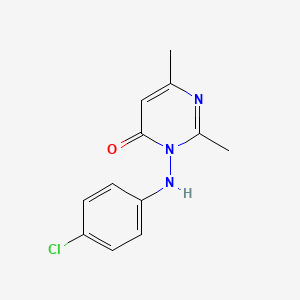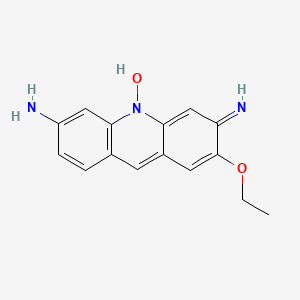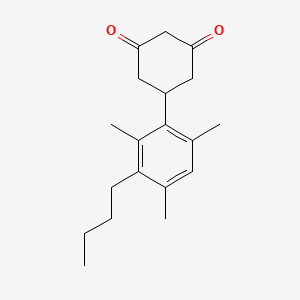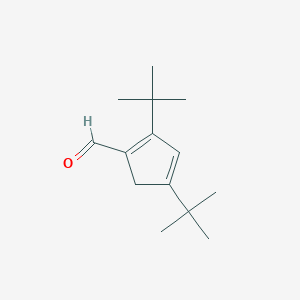![molecular formula C12H18O2S B14405722 1-(Phenylsulfanyl)-3-[(propan-2-yl)oxy]propan-2-ol CAS No. 84137-75-7](/img/structure/B14405722.png)
1-(Phenylsulfanyl)-3-[(propan-2-yl)oxy]propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Phenylsulfanyl)-3-[(propan-2-yl)oxy]propan-2-ol is an organic compound with the molecular formula C11H16OS This compound features a phenylsulfanyl group attached to a propanol backbone, with an isopropyl group attached to the oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Phenylsulfanyl)-3-[(propan-2-yl)oxy]propan-2-ol typically involves the reaction of 1-chloro-3-[(propan-2-yl)oxy]propan-2-ol with thiophenol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Phenylsulfanyl)-3-[(propan-2-yl)oxy]propan-2-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the phenylsulfanyl group to a thiol group.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted propanol derivatives.
Applications De Recherche Scientifique
1-(Phenylsulfanyl)-3-[(propan-2-yl)oxy]propan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(Phenylsulfanyl)-3-[(propan-2-yl)oxy]propan-2-ol involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The compound’s effects are mediated through pathways involving oxidative stress, redox reactions, and protein modification.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Phenyl-1-(phenylsulfanyl)-4-penten-2-ol
- 3-(Phenylsulfanyl)-4-penten-1-ol
- 2-Methyl-3-(phenylsulfanyl)-4-penten-2-ol
- 2-Methyl-5-(phenylsulfanyl)-4-penten-2-ol
Uniqueness
1-(Phenylsulfanyl)-3-[(propan-2-yl)oxy]propan-2-ol is unique due to its specific structural features, such as the combination of a phenylsulfanyl group and an isopropyl ether group. This unique structure imparts distinct chemical reactivity and potential biological activity, making it valuable for various research and industrial applications.
Propriétés
Numéro CAS |
84137-75-7 |
|---|---|
Formule moléculaire |
C12H18O2S |
Poids moléculaire |
226.34 g/mol |
Nom IUPAC |
1-phenylsulfanyl-3-propan-2-yloxypropan-2-ol |
InChI |
InChI=1S/C12H18O2S/c1-10(2)14-8-11(13)9-15-12-6-4-3-5-7-12/h3-7,10-11,13H,8-9H2,1-2H3 |
Clé InChI |
ACMGDXBHUYIAKY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OCC(CSC1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


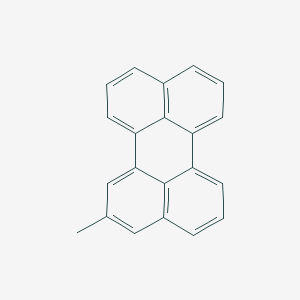
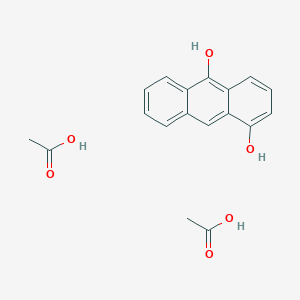
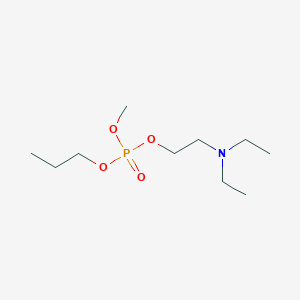
![[1-(Ethoxycarbonyl)-1,2,3,6-tetrahydropyridin-3-yl]acetic acid](/img/structure/B14405666.png)
